2-Acetamido-N-(E-aminocarproyl)-2-deoxy-beta-D-glucopyranosylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

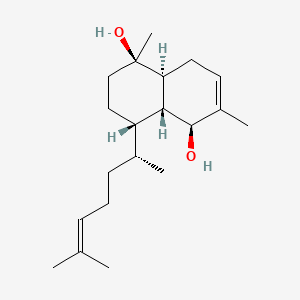

2-Acetamido-N-(E-aminocarproyl)-2-deoxy-beta-D-glucopyranosylamine is a pivotal compound in the biomedical field. It has been found to be highly effective in combating microbial infections due to its potent antibacterial and antifungal properties . It is aimed at inhibiting the growth and replication of pathogens, thus alleviating the severity of the disease .

Molecular Structure Analysis

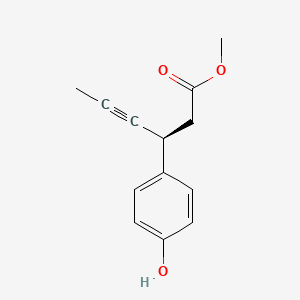

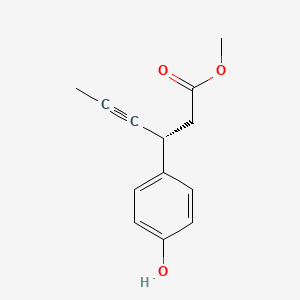

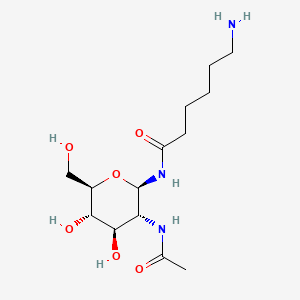

The molecular formula of this compound is C14H27N3O6 . The IUPAC name is N-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-aminohexanamide .Physical And Chemical Properties Analysis

The molecular weight of this compound is 333.38 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Antioxidant and Anti-inflammatory Properties

N-acetylcysteine (NAC), an acetylated form of the amino acid L-cysteine, is recognized for its potent antioxidant properties and serves as a precursor to glutathione (GSH), a crucial antioxidant within the body. This characteristic underlines its potential in treating conditions marked by oxidative stress and inflammation, such as cystic fibrosis (CF). NAC's antioxidant activity is pivotal in managing CF airway inflammation and redox imbalance. Moreover, it has shown promise in the prevention and eradication of biofilms, particularly against Pseudomonas aeruginosa infections in CF airways, highlighting its role beyond mere antioxidant activity (Guerini et al., 2022).

Psychiatric Applications

The exploration of NAC in psychiatry reveals its emerging role in treating various psychiatric disorders, leveraging its capacity to modulate glutamatergic, neurotropic, and inflammatory pathways. Studies have documented NAC's efficacy in addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder, positioning it as a versatile agent in psychiatric treatment (Dean et al., 2011).

Cancer Metabolism

Research into metabolic adaptations of cancer cells highlights the alternative usage of substrates like glutamine and acetate in the tricarboxylic acid (TCA) cycle, especially under hypoxia. The elucidation of molecular mechanisms governing glutamine and acetate metabolism unveils potential targets for therapeutic interventions, aiming to exploit tumor metabolic plasticity (Corbet & Féron, 2015).

Biomedical Material Applications

Poly(glutamic acid) (PGA) and poly(lysine) (PL) are highlighted for their biomedical applications due to their water solubility, biodegradability, and non-toxic nature. These properties make PGA and PL promising candidates for drug delivery carriers, biological adhesives, and other biomedical materials, reflecting the growing interest in utilizing natural polymers in medical applications (Shih et al., 2004).

Glutamine's Role in Cellular Survival

Glutamine's involvement in cellular survival and apoptosis modulation is underscored, with studies indicating its potential therapeutic benefits in conditions of glutamine deprivation. Such research provides insight into glutamine's essential roles in cellular metabolism, stress response, and survival signaling pathways, presenting avenues for therapeutic exploration in critical illnesses and metabolic stress conditions (Fuchs & Bode, 2006).

Safety And Hazards

The compound is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) . It is advised to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

Propriétés

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-aminohexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O6/c1-8(19)16-11-13(22)12(21)9(7-18)23-14(11)17-10(20)5-3-2-4-6-15/h9,11-14,18,21-22H,2-7,15H2,1H3,(H,16,19)(H,17,20)/t9-,11-,12-,13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQMXQHRYQBRAG-DKTYCGPESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1NC(=O)CCCCCN)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)CCCCCN)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetamido-N-(E-aminocarproyl)-2-deoxy-beta-D-glucopyranosylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2,4-Dichlorophenyl)-1,3-dioxolan-2-yl]methanol](/img/structure/B570335.png)

![2-Methylthiazolo[5,4-f]quinoxaline](/img/structure/B570343.png)